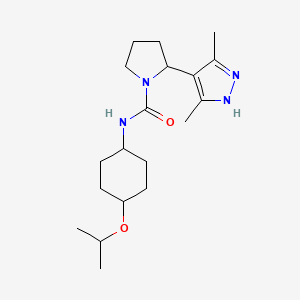![molecular formula C12H16N2O2 B7637154 4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
4-[(3-Methoxyphenyl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methoxyphenyl)methyl]piperazin-2-one, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methyl]piperazin-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. This compound has been shown to bind to dopamine and serotonin receptors, among others, and may affect the release and uptake of these neurotransmitters. This compound may also affect the activity of ion channels and other signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor binding, and neuronal activity. This compound has been shown to increase dopamine and serotonin release in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to modulate ion channel activity, which may affect neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(3-Methoxyphenyl)methyl]piperazin-2-one in laboratory experiments is its relatively simple synthesis and purification. This compound is also readily available from commercial suppliers, making it easy to obtain. However, one limitation of using this compound is its potential toxicity and side effects. This compound has been shown to have some neurotoxic effects in animal studies, and caution should be taken when handling and using this compound in laboratory experiments.
Future Directions
There are many potential future directions for research involving 4-[(3-Methoxyphenyl)methyl]piperazin-2-one. One area of interest is the development of new drugs based on the structure of this compound. Researchers may also investigate the potential of this compound as a tool for studying other neurotransmitter systems in the brain. Additionally, the potential side effects and toxicity of this compound should be further investigated to ensure its safety in laboratory experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-[(3-Methoxyphenyl)methyl]piperazin-2-one involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
4-[(3-Methoxyphenyl)methyl]piperazin-2-one has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the function of various neurotransmitter receptors, including dopamine and serotonin receptors. In pharmacology, this compound has been used to develop new drugs for the treatment of psychiatric disorders such as anxiety and depression. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(7-11)8-14-6-5-13-12(15)9-14/h2-4,7H,5-6,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAKHCFJUQRXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)




![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)

![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)

![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)